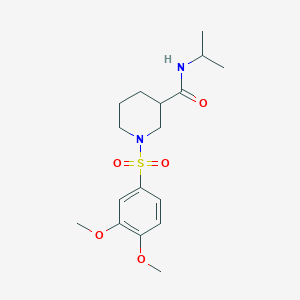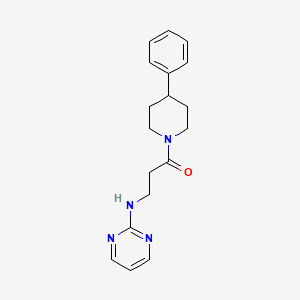![molecular formula C14H18N2O3 B11134252 2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11134252.png)
2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound contains an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide, typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, and specific solvents, like dichloromethane or toluene, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophiles like halogens or sulfonyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as halides or sulfonates .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Uniqueness
2-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-methoxy-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-18-10-14(17)15-7-9-16-8-6-11-12(16)4-3-5-13(11)19-2/h3-6,8H,7,9-10H2,1-2H3,(H,15,17) |
InChI Key |
VCYCEOINZMAAQA-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCCN1C=CC2=C1C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylate](/img/structure/B11134170.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B11134175.png)
![5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11134180.png)
![N-(4-chlorophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11134193.png)
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11134200.png)
![(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11134205.png)
![7-(furan-2-ylmethyl)-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134207.png)
![N-(2-ethoxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11134215.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134220.png)

![4-fluoro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11134230.png)

methanone](/img/structure/B11134234.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11134236.png)
